molecular formula C11H12O3 B12975139 (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid CAS No. 1807888-00-1

(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid

Cat. No.: B12975139
CAS No.: 1807888-00-1
M. Wt: 192.21 g/mol
InChI Key: BFRVALJPWDJRTR-VHSXEESVSA-N
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Description

(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid is a chiral tetrahydrofuran derivative of high interest in medicinal chemistry and pharmaceutical research. Compounds featuring the tetrahydrofuran scaffold are recognized as privileged structures in drug discovery due to their presence in a wide range of biologically active molecules . This stereochemically defined building block is primarily valued as a synthon for the preparation of more complex molecules. The tetrahydrofuran ring and the carboxylic acid group provide versatile handles for synthetic modification, enabling its incorporation into potential drug candidates or its use in the development of chiral ligands and catalysts . The specific stereochemistry of the (2S,3S) isomer is critical for studying structure-activity relationships in drug development programs. Researchers utilize this chiral scaffold in exploring new therapeutic agents. Tetrahydrofuran lignans and related structures have been investigated for various biological activities, including cytotoxic effects against human adenocarcinoma cells . The presence of the phenyl substituent further enhances its utility in creating compounds that interact with aromatic binding pockets in biological targets. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1807888-00-1

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(2S,3S)-2-phenyloxolane-3-carboxylic acid

InChI

InChI=1S/C11H12O3/c12-11(13)9-6-7-14-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13)/t9-,10+/m0/s1

InChI Key

BFRVALJPWDJRTR-VHSXEESVSA-N

Isomeric SMILES

C1CO[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2

Canonical SMILES

C1COC(C1C(=O)O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Hydroboration-Oxidation Route Starting from Dihydropyran Derivatives

One well-documented method involves the hydroboration of 3,4-dihydro-2H-pyran followed by oxidation and subsequent functional group transformations to yield the target acid with defined stereochemistry.

  • Stepwise Process:

    • Hydroboration of 3,4-dihydro-2H-pyran with borane-tetrahydrofuran complex at 0 °C produces 3-hydroxytetrahydropyran in moderate yield (~47%).
    • Oxidation of the alcohol to the corresponding aldehyde or ketone is efficiently achieved using pyridinium chlorochromate (PCC) with molecular sieves at room temperature, yielding up to 90%.
    • Conversion of the oxidized intermediate to a nitrile via treatment with tosylmethyl isocyanide (Tosmic) and potassium tert-butoxide in tert-butanol/dimethoxyethane mixture at 0 °C to room temperature, with yields around 48%.
    • Final saponification of the nitrile under reflux with sodium hydroxide in ethanol/water mixture affords the tetrahydrofuran-3-carboxylic acid in high yield (~95%).
    • The stereochemistry (2S,3S) is controlled by the initial hydroboration step and maintained throughout the sequence.
  • Key Advantages:

    • High stereoselectivity and good overall yields.
    • Well-established reagents and conditions.
    • Suitable for scale-up due to mild reaction conditions.
  • Research Data Summary:

Step Reagents/Conditions Yield (%) Notes
Hydroboration BH3·THF, 0 °C 47 Moderate yield, stereocontrol
Oxidation PCC, molecular sieves, rt 90 High yield, mild conditions
Nitrile formation Tosmic, t-BuOK, t-BuOH/DME, 0 °C to rt 48 Moderate yield
Saponification NaOH, EtOH/H2O reflux 95 High yield, completes acid formation

This method is detailed in a comprehensive study on tetrahydrofuran derivatives synthesis, highlighting the importance of controlled oxidation and nucleophilic substitution steps to achieve the desired acid with (2S,3S) stereochemistry.

Grignard Reagent Carboxylation Approach

Another classical approach to prepare carboxylic acids, including substituted tetrahydrofuran carboxylic acids, is via the carboxylation of Grignard reagents derived from aryl or alkyl halides.

  • Method Overview:

    • Preparation of a Grignard reagent from a suitable phenyl-substituted halide.
    • Reaction of the Grignard reagent with carbon dioxide to form the magnesium carboxylate intermediate.
    • Acidic workup to yield the carboxylic acid.
  • Considerations:

    • Functional groups incompatible with Grignard reagents (e.g., -OH, -NH, carbonyls) must be absent or protected.
    • The stereochemistry control depends on the precursor and reaction conditions.
    • This method is versatile for introducing the carboxyl group but may require additional steps to form the tetrahydrofuran ring with correct stereochemistry.
  • Advantages:

    • Straightforward and widely used for carboxylic acid synthesis.
    • Applicable to a broad range of substrates.
  • Limitations:

    • Sensitive to moisture and incompatible functional groups.
    • May require chiral auxiliaries or catalysts for stereoselective synthesis.

This approach is a fundamental method for carboxylic acid preparation and can be adapted for the synthesis of (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid when combined with ring-forming strategies.

Intramolecular Cyclization and Ring Expansion Techniques

Photochemical and base-induced ring expansion reactions have been explored for constructing tetrahydrofuran rings with specific substituents.

  • Example Procedure:

    • Starting from 3-chloro-1-phenylpropanol, treatment with potassium tert-butoxide in tetrahydrofuran at room temperature induces intramolecular cyclization to form 2-phenyloxetane intermediates.
    • Subsequent ring expansion or functional group transformations yield the tetrahydrofuran carboxylic acid derivatives.
    • Reaction monitoring shows color changes and requires careful phase separation and extraction to isolate pure products.
  • Research Findings:

    • The reaction proceeds with good selectivity under mild conditions.
    • The method allows for the introduction of phenyl substituents and carboxyl groups in a controlled manner.
    • Yields and stereoselectivity depend on reaction time, temperature, and base equivalents.
  • Data Snapshot:

Starting Material Reagents/Conditions Product Notes
3-Chloro-1-phenylpropanol KOtBu, THF, rt, 4 h 2-Phenyloxetane intermediate Color change observed, mild conditions
Intermediate Further ring expansion/oxidation This compound Requires purification steps

This method is supported by photochemical ring expansion studies and base-promoted cyclizations, providing an alternative route to the target compound.

Acid Chloride Intermediate Route

Conversion of the tetrahydrofuran-3-carboxylic acid to its acid chloride followed by amide formation and further transformations has been reported as a preparative strategy.

  • Process Outline:

    • The acid is treated with thionyl chloride under reflux to form the acid chloride quantitatively.
    • The acid chloride reacts with amines or other nucleophiles to form amides or related derivatives.
    • Subsequent reactions, such as Lawesson reagent treatment, can modify the functional groups further.
  • Relevance:

    • This route is often used for derivatization rather than initial synthesis.
    • It allows for the preparation of functionalized analogs of the acid.
    • The acid chloride intermediate is a versatile synthetic handle.
  • Research Data:

Step Reagents/Conditions Yield (%) Notes
Acid chloride formation SOCl2, reflux Quantitative Efficient conversion
Amide formation Amine, Et3N, CH2Cl2, rt ~90 High yield, mild conditions
Further modification Lawesson reagent, toluene, 110 °C Variable Functional group transformations

This method is detailed in synthetic protocols involving tetrahydrofuran carboxylic acid derivatives and their amide analogs.

Summary Table of Preparation Methods

Method Key Steps Yield Range (%) Stereoselectivity Advantages Limitations
Hydroboration-Oxidation Hydroboration → Oxidation → Nitrile → Acid 47–95 High (2S,3S) Good stereocontrol, mild conditions Moderate number of steps
Grignard Carboxylation Grignard formation → CO2 addition → Acid Variable Depends on precursor Versatile, classical method Sensitive to functional groups
Intramolecular Cyclization Base-induced cyclization → Ring expansion Moderate Moderate Mild conditions, selective Requires careful purification
Acid Chloride Intermediate Acid → Acid chloride → Amide formation Quantitative → ~90 N/A (derivatization) Versatile for derivatization Not initial synthesis route

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces substituted phenyl derivatives.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have demonstrated that (2S,3S)-2-phenyltetrahydrofuran-3-carboxylic acid exhibits potent anti-inflammatory effects. In vitro assays have shown that derivatives of this compound inhibit cyclooxygenase (COX) enzymes and lipoxygenase (5-LOX), which are critical mediators in inflammatory processes.

  • Case Study : A study evaluated a series of synthesized compounds related to this compound, revealing IC50 values for COX-1 and COX-2 inhibition as low as 0.18 µM for the most effective derivatives. Compounds FM10 and FM12 showed significant anti-inflammatory activity in vivo models, indicating their potential as therapeutic agents for inflammatory diseases .

Analgesic Effects

In addition to anti-inflammatory properties, compounds derived from this compound have been investigated for analgesic effects.

  • Data Table: Analgesic Activity of Derivatives
CompoundIC50 (µM) COX-1IC50 (µM) COX-2Analgesic Activity
FM40.740.69Potent
FM100.690.18Very Potent
FM120.180.18Very Potent

These findings suggest that the compound can serve as an effective analgesic agent, potentially offering alternatives to traditional pain management therapies .

Mechanistic Insights

The mechanism of action for this compound involves binding to the active sites of COX enzymes and inhibiting their activity, thus reducing the synthesis of pro-inflammatory mediators like prostaglandins. Molecular docking studies have provided insights into the binding interactions between these compounds and their targets, highlighting the importance of stereochemistry in their efficacy .

Mechanism of Action

The mechanism of action of (2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved often include binding to active sites or altering the conformation of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Key analogs are compared in Table 1, highlighting differences in substituents, stereochemistry, and functional groups.

Table 1: Comparative Analysis of Tetrahydrofuran-3-carboxylic Acid Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Features
(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid* C₁₁H₁₂O₃ ~192 Phenyl (C2), carboxylic acid (C3) (2S,3S) High hydrophobicity, chiral center
(2S,3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid 117645-45-1 C₁₃H₁₄O₅ 250.25 2-Methoxyphenyl (C2), oxo (C5) (2S,3S) Enhanced H-bonding via oxo group
(2S,3R)-4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid 1234694-22-4 C₁₅H₂₂O₄ 266.33 Octyl (C2), methylene (C4), oxo (C5) (2S,3R) Lipophilic, potential membrane affinity
Tetrahydrofuran-3-carboxylic acid 89364-31-8 C₅H₈O₃ 116.12 None (base structure) Low molecular weight, high solubility

*Hypothetical values inferred from structural analogs.

Functional Group Impact on Properties
  • Phenyl vs. Alkyl Substituents : The phenyl group in this compound increases aromatic interactions compared to the octyl chain in (2S,3R)-4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid. This enhances binding to aromatic residues in proteins but reduces solubility in polar solvents .
  • Oxo Group Effects: The 5-oxo group in (2S,3S)-2-(2-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid introduces a ketone, enabling hydrogen bonding and keto-enol tautomerism, which may improve stability in aqueous environments compared to the non-oxo parent compound .
  • Stereochemical Influence : The (2S,3S) configuration of the target compound contrasts with the (2S,3R) configuration of the octyl-substituted analog. Such stereochemical differences can drastically alter biological activity, as seen in enantiomer-specific enzyme inhibition .

Biological Activity

(2S,3S)-2-Phenyltetrahydrofuran-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in anti-inflammatory, analgesic, and antioxidant contexts. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

  • Molecular Formula : C11_{11}H12_{12}O3_3
  • Molecular Weight : 192.21 g/mol
  • CAS Number : 1808784-86-2

Synthesis and Structural Confirmation

The synthesis of this compound involves several steps that typically include the formation of tetrahydrofuran derivatives followed by carboxylation. Structural confirmation is achieved through techniques such as NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of this compound. The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. In vitro assays have shown IC50_{50} values indicating potent inhibition:

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
(2S,3S)-2-PHTCA0.740.69
FM100.690.18
FM120.180.18

These results suggest that the compound may serve as a viable candidate for developing anti-inflammatory medications .

Analgesic Effects

In vivo studies have further confirmed the analgesic effects of this compound. Experimental models using carrageenan-induced paw edema have shown that the compound significantly reduces pain response in treated animals compared to controls .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. The compound exhibits a strong capacity to scavenge free radicals, contributing to its protective effects against oxidative stress. This activity is crucial for its potential therapeutic applications in diseases linked to oxidative damage .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions of this compound with target proteins involved in inflammatory pathways. These studies indicate favorable binding affinities and interactions that correlate with the observed biological activities .

Case Studies and Research Findings

  • Case Study on In Vivo Efficacy :
    • A study demonstrated that administration of this compound in a rodent model resulted in significant reductions in inflammatory markers compared to untreated groups.
  • Comparative Analysis :
    • Comparative studies with other known anti-inflammatory agents revealed that this compound exhibits superior efficacy in certain assays while maintaining a favorable safety profile .

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